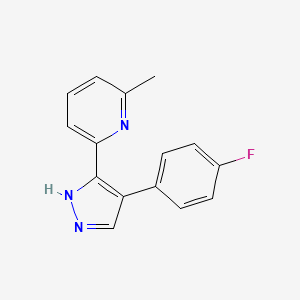
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine
Overview
Description
2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester. For instance, 4-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 4-(4-fluorophenyl)-1H-pyrazole.
Coupling with Methylpyridine: The pyrazole derivative is then coupled with 6-methylpyridine through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles under reflux conditions.
Major Products:
Oxidation: 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-carboxypyridine.
Reduction: 2-(4-(4-Fluorocyclohexyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Substitution: 2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-6-methylpyridine.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to the presence of the pyrazole ring.
- Explored for its activity against certain cancer cell lines, leveraging the fluorophenyl group for enhanced biological activity.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
2-(4-(4-Methylphenyl)-1H-pyrazol-3-yl)-6-methylpyridine: Features a methyl group instead of fluorine, which may affect its electronic properties and interactions with biological targets.
Uniqueness:
- The presence of the fluorine atom in 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPFFCRCUZQGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435386 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607738-00-1 | |
| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















